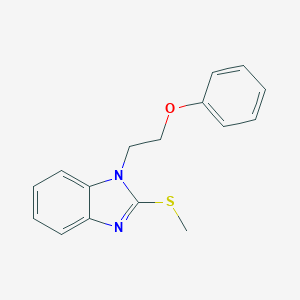
2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can be achieved through a multi-step process involving the formation of the benzimidazole core followed by the introduction of the methylsulfanyl and phenoxyethyl groups. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring. Subsequent reactions introduce the methylsulfanyl and phenoxyethyl groups under specific conditions, such as the use of appropriate catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the phenoxyethyl group can lead to a variety of substituted benzimidazole derivatives .
Applications De Recherche Scientifique
2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Benzimidazole derivatives are known for their pharmacological properties, and this compound may be explored for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the methylsulfanyl and phenoxyethyl groups may enhance binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzimidazole derivatives with different substituents, such as:
- 2-(methylsulfanyl)-1H-benzimidazole
- 1-(2-phenoxyethyl)-1H-benzimidazole
- 2-(methylsulfanyl)-1-(2-methoxyethyl)-1H-benzimidazole
Uniqueness
2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to the combination of the methylsulfanyl and phenoxyethyl groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C16H16N2OS |
|---|---|
Poids moléculaire |
284.4g/mol |
Nom IUPAC |
2-methylsulfanyl-1-(2-phenoxyethyl)benzimidazole |
InChI |
InChI=1S/C16H16N2OS/c1-20-16-17-14-9-5-6-10-15(14)18(16)11-12-19-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Clé InChI |
BDVGPDALORHBRJ-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
SMILES canonique |
CSC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


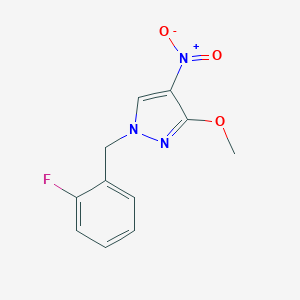
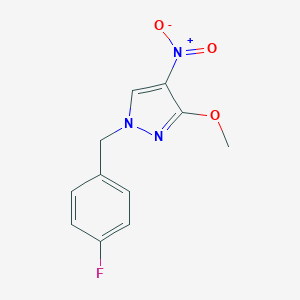
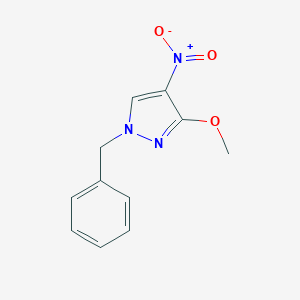
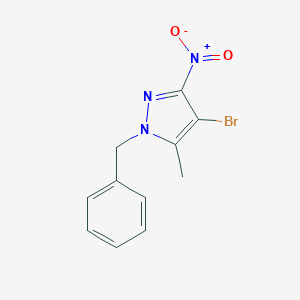
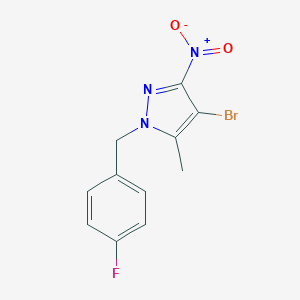
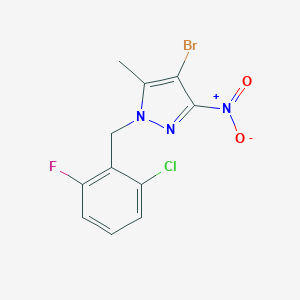
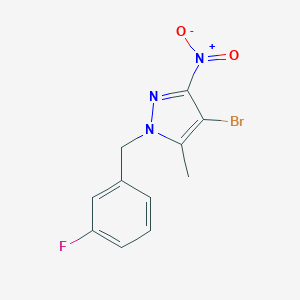

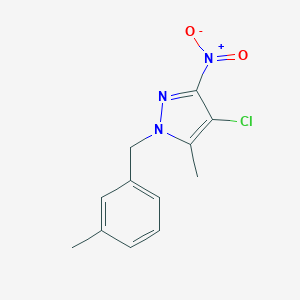
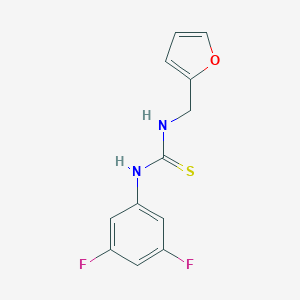
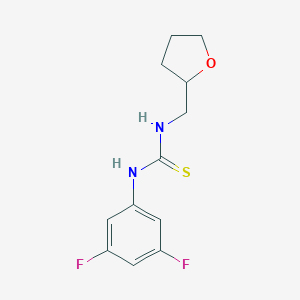
![3-[2-[2-(4-ethylphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate](/img/structure/B495073.png)
![2-{2-[(1-naphthylmethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B495078.png)
![2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B495082.png)
